2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups and a hydroxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 4-hydroxyphenylacetamide under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the acetamide group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phenolic and amide groups can form hydrogen bonds and other interactions with the target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-(2,5-dimethylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a hydroxy group.
2-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Features a nitro group in place of the hydroxy group.
Uniqueness
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and hydroxyphenylacetamide moieties allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-4-12(2)15(9-11)20-10-16(19)17-13-5-7-14(18)8-6-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWHDGNIDWBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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